5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiol group (-SH) and an amino group attached to a chlorinated methylphenyl ring
Mechanism of Action
Target of Action
It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (COX-1 and COX-2) . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, like tolfenamic acid, may act by inhibiting the cyclooxygenase enzymes, thereby preventing the formation of prostaglandins . This results in reduced inflammation and pain .
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Result of Action
The inhibition of prostaglandin synthesis by this compound can lead to reduced inflammation and pain . This is because prostaglandins are involved in the mediation of inflammatory responses in the body .
Biochemical Analysis
Biochemical Properties
It is structurally similar to tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins . This suggests that 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Tolfenamic acid, a structurally similar compound, has been shown to induce apoptosis in head and neck cancer cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tolfenamic acid, a structurally similar compound, is known to interfere with the synthesis of β-amyloid precursor protein, thereby promoting the degradation of an essential transcription factor . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methylaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Reaction Conditions:
Reagents: 3-chloro-2-methylaniline, thiocarbohydrazide, phosphorus oxychloride
Solvent: Anhydrous conditions are preferred
Temperature: Typically around 80-100°C
Time: Several hours, depending on the specific protocol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Catalytic hydrogenation or metal hydrides
Substitution: Nucleophiles like sodium thiolate or primary amines
Major Products
- **
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Properties
IUPAC Name |
5-(3-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c1-5-6(10)3-2-4-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFSVUCXVAFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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